molecular formula C12H12ClFN4 B2606201 2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415622-09-0

2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2606201
CAS No.: 2415622-09-0
M. Wt: 266.7
InChI Key: PEYYRGNLUPFYAE-UHFFFAOYSA-N
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Description

2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a combination of azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced organic synthesis techniques, including the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents to the compound.

Scientific Research Applications

2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole apart is its unique combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4/c13-11-2-1-3-12(14)10(11)8-17-6-9(7-17)18-15-4-5-16-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYRGNLUPFYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2Cl)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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